molecular formula C6H6N2O2 B14856337 5-Amino-3-hydroxypyridine-2-carbaldehyde

5-Amino-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B14856337
M. Wt: 138.12 g/mol
InChI Key: FFUVXJNUHJNTTG-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxypyridine-2-carbaldehyde is a heterocyclic organic compound featuring a pyridine backbone substituted with amino (−NH₂), hydroxyl (−OH), and aldehyde (−CHO) groups at positions 5, 3, and 2, respectively. This unique combination of functional groups confers distinct chemical reactivity and physical properties, making it a compound of interest in pharmaceutical synthesis, coordination chemistry, and materials science. The amino group enhances nucleophilicity, the hydroxyl group contributes to hydrogen-bonding interactions, and the aldehyde moiety enables condensation reactions, such as Schiff base formation .

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5-amino-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H6N2O2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H,7H2

InChI Key

FFUVXJNUHJNTTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxypyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the nitration of 3-hydroxypyridine, followed by reduction to obtain 3-hydroxy-5-nitropyridine. Subsequent formylation at the 2-position and reduction of the nitro group yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-hydroxypyridine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and antiviral properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites in proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize the properties of 5-amino-3-hydroxypyridine-2-carbaldehyde, we analyze its structural and functional analogs from the pyridine family. Key compounds include 5-amino-2-chloropyridine, 2-hydroxy-5-nitropyridine, and 2-chloro-5-cyanopyridine (see Table 1), which share substitution patterns but differ in electronic and steric effects due to their functional groups .

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Hydrogen Bonding Capacity
This compound C₆H₆N₂O₂ 138.13 N/A −NH₂, −OH, −CHO 3 donors, 2 acceptors
5-Amino-2-chloropyridine C₅H₅ClN₂ 128.56 5350-93-6 −NH₂, −Cl 1 donor, 1 acceptor
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 156.10 5418-51-9 −OH, −NO₂ 1 donor, 3 acceptors
2-Chloro-5-cyanopyridine C₆H₃ClN₂ 138.56 33252-28-7 −Cl, −CN 0 donors, 2 acceptors

Key Research Findings and Functional Group Effects

By contrast, 2-chloro-5-cyanopyridine (lacking H-bond donors) exhibits weaker intermolecular interactions, favoring van der Waals-dominated packing . Graph-set analysis (as per Etter’s formalism) would predict D (donor) and A (acceptor) patterns for the target compound, whereas nitro- or cyano-substituted analogs prioritize acceptor-dominated networks .

Reactivity and Stability: The −CHO group in the target compound enables nucleophilic additions (e.g., with amines to form imines), a feature absent in chloro- or cyano-substituted analogs. The electron-withdrawing −NO₂ group in 2-hydroxy-5-nitropyridine reduces aromatic ring electron density, decreasing nucleophilic substitution reactivity compared to the amino-substituted derivative . Chloro groups (as in 5-amino-2-chloropyridine) facilitate SNAr reactions, while the −CN group in 2-chloro-5-cyanopyridine enhances electrophilicity at the pyridine ring.

Solubility and Polarity: The −OH and −NH₂ groups enhance solubility in polar solvents (e.g., water, ethanol) for the target compound, whereas cyano- and nitro-substituted analogs exhibit lower solubility due to reduced H-bond donor capacity .

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